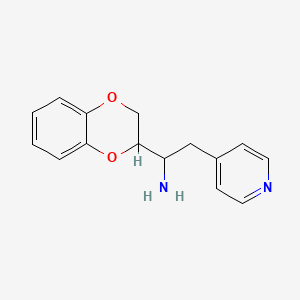

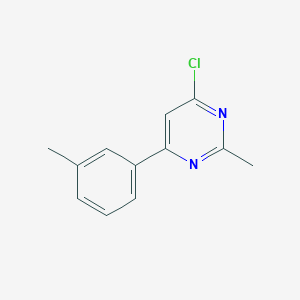

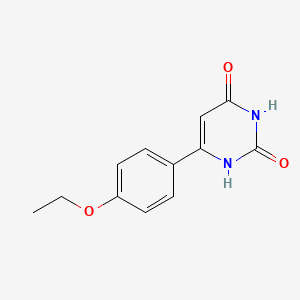

![molecular formula C10H8N2O3S B1425796 [2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol CAS No. 1485767-43-8](/img/structure/B1425796.png)

[2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol

Descripción general

Descripción

[2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This molecule has a thiazole ring and a nitrophenyl group attached to a methanol moiety. The synthesis of this compound is relatively simple, and it has been used in various scientific studies to explore its mechanism of action, biochemical and physiological effects, and potential applications.

Aplicaciones Científicas De Investigación

Fluorophores for Aluminium(III) Detection

The compound shows potential in the field of selective Al3+ detection, particularly in studying intracellular Al3+. Its UV–visible and fluorescence spectroscopic characteristics, coupled with its Al3+ coordination properties, make it a candidate for developing Al3+ specific fluorophores for biological use. Its selectivity in complexing for Al3+ over other metal ions is notable, making it a promising agent for selective detection applications (Lambert et al., 2000).

Molecular Aggregation Studies

The compound's behavior in different solvents like DMSO, methanol, propan-2-ol, or ethanol, and its interaction with fluorescence lifetimes and circular dichroism (CD) spectra, are crucial for understanding the aggregation processes. The observed effects indicate significant associations with molecular aggregation and the impact of substituent group structure on molecule aggregation interactions (Matwijczuk et al., 2016).

Chemosensor for Al3+ Detection

A phenyl thiadiazole-based Schiff base receptor derived from the compound showed exceptional selectivity and sensitivity towards Al3+ ions. The chemosensor's rapid response and the potential for practical applications, like recovery of contaminated water samples and smartphone-based chemical analysis, highlight its relevance in environmental monitoring and analytical chemistry (Manna et al., 2020).

Catalyst in Organic Synthesis

The compound's derivatives find applications as catalysts in organic synthesis. For example, the reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-hydrazinobenzothiazole in methanol demonstrated significant catalytic behavior in the oxidation of primary alcohols and hydrocarbons. The encapsulation of such catalysts in zeolite improved their stability, recycling ability, and overall catalytic activity (Ghorbanloo & Alamooti, 2017).

Luminescence Sensitization

The compound's derivatives were assessed as sensitizers for Eu(III) and Tb(III) luminescence, offering insights into the synthesis of materials with potential applications in lighting and display technologies. The study of their luminescence properties, quantum yields, and lifetimes contributes to the development of new materials for luminescence-based applications (Viswanathan & Bettencourt-Dias, 2006).

Propiedades

IUPAC Name |

[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c13-5-8-6-16-10(11-8)7-2-1-3-9(4-7)12(14)15/h1-4,6,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOQIVNGNVBXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

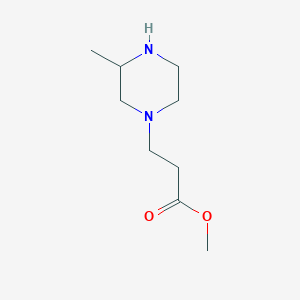

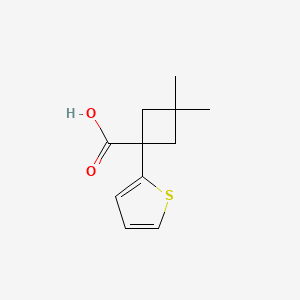

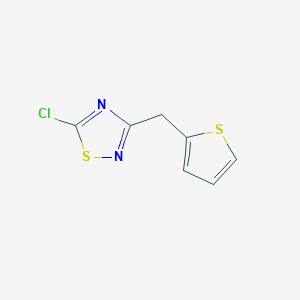

![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425715.png)

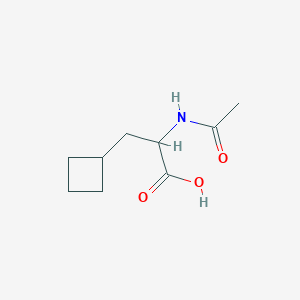

![[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1425721.png)

![2-Methyl-5-[(pyridin-2-yl)methyl]aniline](/img/structure/B1425731.png)